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molecular formula C13H17ClN2O B8332609 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide

2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide

Cat. No. B8332609
M. Wt: 252.74 g/mol
InChI Key: OOOSJKGRVOUWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968720B2

Procedure details

HCl (4M in dioxane, 20 mL) was added to a sol. of (2-chloro-5-methylcarbamoylmethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (2.01 g, 5.97 mmol) in CH2Cl2 (20 mL) at 0° C. The mixture was stirred for 2 h at 0° C., and was carefully neutralized with aq. 1M NaOH. The layers were separated, and the aq. layer was extracted with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to yield the crude title compound (1.42 g, 99%) that was used further without purification. LC-MS: tR=0.54 min; ES+: 294.33.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
(2-chloro-5-methylcarbamoylmethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[N:8]([CH2:12][C:13]1[CH:18]=[C:17]([CH2:19][C:20](=[O:23])[NH:21][CH3:22])[CH:16]=[CH:15][C:14]=1[Cl:24])[CH:9]1[CH2:11][CH2:10]1)(C)(C)C.[OH-].[Na+]>C(Cl)Cl>[Cl:24][C:14]1[CH:15]=[CH:16][C:17]([CH2:19][C:20]([NH:21][CH3:22])=[O:23])=[CH:18][C:13]=1[CH2:12][NH:8][CH:9]1[CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
(2-chloro-5-methylcarbamoylmethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
2.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)CC(NC)=O)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(=O)NC)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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